molecular formula C16H19FN2O2S B2919770 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797339-63-9

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2919770
CAS No.: 1797339-63-9
M. Wt: 322.4
InChI Key: JZZBYYFCEZFXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative intended for research and experimental use. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple hydrogen bonds, which is crucial for binding to biological targets and modulating protein function . This particular molecule features a 2-fluorophenyl group and a thiophen-2-ylmethyl group, motifs commonly found in compounds investigated for various pharmacological activities. The incorporation of a thiophene ring, a common heterocycle, is a frequent strategy in lead optimization . This product is designed for use in laboratory research, such as in high-throughput screening campaigns, as a building block in synthetic chemistry, or for investigating structure-activity relationships (SAR) in the development of new bioactive molecules. Researchers can utilize this compound to explore its potential interactions with enzymes, receptors, and other biological targets. Handling should be performed by trained professionals in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-16(21-2,13-7-3-4-8-14(13)17)11-19-15(20)18-10-12-6-5-9-22-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZBYYFCEZFXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H21FN2O2S
Molecular Weight : 348.43 g/mol
CAS Number : 1797184-51-0

The compound features a thiophene ring, which is significant in various biological activities, alongside a fluorophenyl group that may enhance its pharmacological properties. The presence of the urea functional group further contributes to its potential biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with the selection of appropriate starting materials such as 2-fluorobenzaldehyde, 2-methoxypropylamine, and thiophen-2-yl isocyanate.
  • Reaction Conditions : The reaction between 2-fluorobenzaldehyde and 2-methoxypropylamine is carried out under controlled conditions to form an intermediate Schiff base, which is then reacted with thiophen-2-yl isocyanate to yield the final product.
  • Industrial Production : Industrial methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell cycle regulation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibiotics.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The mechanism of action for this compound largely depends on its biological targets. It may interact with specific receptors or enzymes, leading to modulation of biochemical pathways. For instance:

  • Receptor Interaction : The compound may bind to certain receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and proliferation.
  • Enzyme Modulation : By inhibiting enzymes critical for metabolic processes, it could alter the biochemical landscape within cells, potentially leading to therapeutic effects against diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro.
Study BAntimicrobial TestingShowed effectiveness against Gram-positive bacteria.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X, affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related urea derivatives, emphasizing substituent effects, molecular features, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Features / Applications
Target Compound 2-Fluorophenyl, methoxypropyl, thiophen-2-ylmethyl Not provided Not provided Likely pharmaceutical candidate (inferred)
R2 () 2-Fluorophenyl, pyrazolidine, adamantane C27H29ClFN3O2 502.0 Neuroprotective activity (synthetic example)
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea () 2-Fluorophenyl, isopropenylphenyl C19H21FN2O 312.4 Structural analog; no application data
Flufenoxuron () 2-Fluorophenyl, trifluoromethyl, difluorobenzoyl C21H11ClF5N2O3 488.8 Pesticide; chitin synthesis inhibitor
Compound 267 () 4-Chlorophenyl, trifluoro, thiophen-2-yl C16H14ClF3N2OS 374.8 45% yield; decomposes in solution
Compound Thiophen-2-ylmethyl, pyrazole, thiophen-3-yl C15H16N4OS2 332.4 No stability or activity data
Compound Thiophen-3-yl, pyrazole, trifluoromethylphenyl C17H15F3N4OS 380.4 Enhanced lipophilicity (CF3 group)

Substituent-Driven Properties

  • Fluorine Effects: The 2-fluorophenyl group in the target compound and analogs (e.g., R2, flufenoxuron) enhances metabolic stability and binding affinity via hydrophobic interactions and reduced electron density .
  • Thiophene vs. Pyrazole : The thiophen-2-ylmethyl group in the target compound may confer distinct electronic properties compared to pyrazole-containing analogs (–10). Thiophene’s sulfur atom could influence solubility or metabolic pathways.
  • Methoxypropyl Chain : The methoxy group in the target compound likely improves solubility relative to bulkier substituents (e.g., adamantane in R2 or trifluoromethyl in ) .

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